- Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides, China, , ,
Cas no 92-85-3 (Thianthrene)

Thianthrene structure
Produktname:Thianthrene
Thianthrene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thianthrene
- Thianthren
- Thiaanthrene
- 9,10-Dithiaanthracene
- dibenzo-1,4-dithiin
- dibenzothiaphene
- DIPHENYLENE DISULFIDE
- diphenylene disulphide
- Dibenzodithiodioxane
- NSC 439
- NSC439
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 4139V9M46H
- C12H8S2
- Thianthrene, 97%
- PubChem10848
- KSC487C5R
- NE10376
- VZ33859
- SY051640
- UNII-4139V9M46H
- AB00990919-03
- EN300-20686
- AKOS000279684
- DB-057337
- SCHEMBL7786
- CS-W014836
- HY-W014120
- EINECS 202-197-0
- T0184
- CHEMBL488176
- W-100269
- AE-641/04637003
- CU-00000000457-1
- AI3-00638
- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- MFCD00005065
- DS-4155
- AC-16498
- NS00041440
- Q424898
- CHEBI:64511
- Z104479794
- Thianthrene, NIST SRM 1656, combustion calorimetric standard
- AB00990919-01
- NSC-439
- AC7909
- 92-85-3
- DTXSID6059071
- NCGC00341178-01
-
- MDL: MFCD00005065
- Inchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChI-Schlüssel: GVIJJXMXTUZIOD-UHFFFAOYSA-N
- Lächelt: S1C2C(=CC=CC=2)SC2C1=CC=CC=2
Berechnete Eigenschaften
- Genaue Masse: 216.00700
- Monoisotopenmasse: 216.006742
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 163
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Tautomerzahl: nichts
- Oberflächenladung: 0
- Topologische Polaroberfläche: 50.6
Experimentelle Eigenschaften
- Farbe/Form: Weißes oder hellgelbes Pulver
- Dichte: 1.4420
- Schmelzpunkt: 151-155 °C (lit.)
- Siedepunkt: 364-366 °C(lit.)
- Flammpunkt: 170.8 ºC
- Brechungsindex: 1.6210 (estimate)
- Löslichkeit: DMF: soluble
- PSA: 50.60000
- LogP: 4.30240
- Löslichkeit: Nicht bestimmt
Thianthrene Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- Lagerzustand:Kühl und trocken lagern. Behälter geschlossen halten, wenn sie nicht verwendet werden.
Thianthrene Zolldaten
- HS-CODE:29349990
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Thianthrene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20686-0.05g |
thianthrene |
92-85-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20686-100.0g |
thianthrene |
92-85-3 | 95.0% | 100.0g |
$105.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1043438-250g |
Thianthrene |
92-85-3 | 98% | 250g |
$115 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥144.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-5g |
Thianthrene |
92-85-3 | 98% | 5g |
¥33.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | NIST1656 |
Thianthrene |
92-85-3 | NIST SRM | 30G |
¥7893.67 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237089-25 g |
Thianthrene, |
92-85-3 | 25g |
¥489.00 | 2023-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101325-250g |
Thianthrene |
92-85-3 | 98% | 250g |
¥678.90 | 2023-09-01 | |
Enamine | EN300-20686-1.0g |
thianthrene |
92-85-3 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥142.0 | 2022-06-10 |
Thianthrene Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
Referenz
- Catalyst-free, direct synthesis of dibenzothiophenesTetrahedron Letters, 2022, 104,,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C
Referenz
- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBUJournal of Organic Chemistry, 2013, 78(10), 5001-5006,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C
Referenz
- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides couplingTetrahedron Letters, 2023, 119,,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenesOrganic & Biomolecular Chemistry, 2018, 16(12), 2083-2087,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt
1.2 16 h, rt
1.2 16 h, rt
Referenz
- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocyclesChemical Communications (Cambridge, 2015, 51(44), 9165-9168,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C
Referenz
- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl SulfidesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296,
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Copper
Referenz
- Cyclic disulfides derived from diphenylJournal of the Chemical Society, 1928, 1141, 1141-9,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: 1,4-Dibromobutane , Zinc
Referenz
- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer processChemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Referenz
- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Referenz
- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivativesTetrahedron, 2007, 63(32), 7708-7716,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Referenz
- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfiliminesJournal of the Chemical Society, 1989, (8), 1431-5,
Thianthrene Raw materials
- 1,2-Diiodobenzene
- 1,3-Benzodithiol-2-imine
- Borate(1-),tetrafluoro-
- Diphenyl Sulfide
- 5-Iminothianthrene
- 1,2-Benzenedithiol (>85%)
- Thianthrene, 5-oxide
- 2-Bromo-benzenethiol
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
Thianthrene Preparation Products
Thianthrene Verwandte Literatur
-
Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690
-
Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261
-
Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993
-
4. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637
-
5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Benzodithiine Thianthrenes
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Benzodithiine 1,4-Benzodithiin Thianthrenes
92-85-3 (Thianthrene) Verwandte Produkte
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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